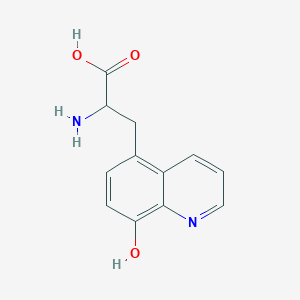

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

説明

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is an α-amino acid derivative featuring a quinoline moiety substituted with a hydroxyl group at the 8-position. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and metal-chelating activities .

特性

分子式 |

C12H12N2O3 |

|---|---|

分子量 |

232.23 g/mol |

IUPAC名 |

2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C12H12N2O3/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11/h1-5,9,15H,6,13H2,(H,16,17) |

InChIキー |

LCHDHNGXRBTPLK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Vilsmeier-Haack Reaction for Quinoline Core Formation

The Vilsmeier-Haack reaction serves as the foundational step for generating the 8-hydroxyquinoline scaffold. Starting from substituted acetanilide derivatives, this reaction introduces formyl groups at specific positions, directing subsequent cyclization. For the 5-hydroxy isomer, ortho-methoxyacetanilide derivatives are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the quinoline backbone.

Key Reaction Conditions :

-

Temperature: 0–5°C (initial), then 80–100°C (cyclization)

-

Reagents: POCl₃, DMF, and aqueous workup for hydrolysis

-

Yield: ~60–70% (estimated for analogous reactions)

Erlenmeyer-Plöchl Azlactone Synthesis

Following quinoline formation, the Erlenmeyer-Plöchl reaction couples the heterocycle with an amino acid precursor. This step involves condensation of 8-hydroxyquinoline-5-carbaldehyde with hippuric acid in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate.

Optimization Notes :

-

Excess acetic anhydride ensures complete cyclization.

-

Reaction time: 4–6 hours under reflux.

Methanolysis and Hydrolysis

The azlactone undergoes methanolysis to yield a dehydroamino acid methyl ester, which is subsequently hydrolyzed to the free carboxylic acid. Acidic or basic conditions (e.g., HCl/MeOH or NaOH/H₂O) facilitate ester cleavage while preserving the quinoline hydroxyl group.

Catalytic Hydrogenation and Stereochemical Control

Reductive Dechlorination

Chlorinated intermediates, often formed during earlier stages, require reductive dechlorination. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) effectively removes chlorine substituents without reducing the quinoline ring.

Representative Conditions :

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol/water mixture

-

Temperature: 25–40°C

Enantiomeric Resolution

Racemic mixtures of the target compound are resolved using chiral chromatography. Cellulose-based chiral stationary phases (e.g., Chiralpak IC) achieve baseline separation of enantiomers, with elution times varying by solvent polarity.

Chromatographic Parameters :

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| Chiralpak IC | Hexane/IPA (80:20) | 12.3 (±)-enantiomer |

| 15.8 (+)-enantiomer |

Alternative Synthetic Routes

Transition-Metal-Catalyzed Coupling

Recent innovations employ Suzuki-Miyaura cross-coupling to attach pre-functionalized amino acid moieties to halogenated quinoline precursors. For example, a 5-bromo-8-hydroxyquinoline intermediate reacts with a boronic ester-derivatized alanine under palladium catalysis.

Advantages :

-

Higher regioselectivity for the 5-position.

-

Tolerance of unprotected hydroxyl groups.

Solid-Phase Peptide Synthesis (SPPS)

For research-scale production, SPPS methodologies incorporate Fmoc-protected 8-hydroxyquinolin-5-yl alanine into peptide chains. After chain assembly, trifluoroacetic acid (TFA) cleavage releases the free amino acid.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >95% purity. UV detection at 254 nm confirms the presence of the conjugated quinoline system.

Spectroscopic Validation

-

¹H NMR (D₂O, 400 MHz):

Challenges and Optimization Strategies

Protecting Group Management

The 8-hydroxy group necessitates protection during synthesis (e.g., as a methyl ether) to prevent undesired side reactions. Demethylation using BBr₃ in dichloromethane restores the hydroxyl functionality in the final step.

Solubility and Stability

The compound exhibits pH-dependent solubility:

-

Insoluble in neutral aqueous solutions.

-

Soluble in alkaline conditions (pH >9) due to deprotonation of the carboxylic acid.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Classical Azlactone | 40–50 | 90–95 | Low | Moderate |

| Catalytic Coupling | 60–70 | 95–98 | High | High |

| SPPS | 20–30 | 99+ | Excellent | Low |

化学反応の分析

Electrophilic Substitution Reactions

The amino group (-NH₂) and hydroxyquinoline ring serve as primary sites for electrophilic attacks:

-

Amino Group Reactivity : Reacts with acylating agents (e.g., acetic anhydride) to form amide derivatives under mild conditions.

-

Quinoline Ring Activation : The hydroxyl group at position 8 directs electrophiles to positions 5 and 7 of the quinoline ring. For example, nitration occurs preferentially at position 7 under acidic conditions .

Table 1: Electrophilic Substitution Examples

| Electrophile | Reaction Site | Product | Conditions |

|---|---|---|---|

| Acetic anhydride | Amino group | N-Acetyl derivative | RT, basic catalyst |

| Nitration mixture | Quinoline C7 | 7-Nitroquinoline derivative | HNO₃/H₂SO₄, 0–5°C |

Metal Chelation and Coordination Chemistry

The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Zn(II) . These complexes are pivotal in catalysis and bioinorganic studies:

-

Cu(II) Coordination : Enhances enantioselectivity in Friedel-Crafts alkylation and hydration reactions (e.g., 46% ee achieved with LmrR_LM_M89HQAla_CuII) .

-

Zn(II) Binding : Facilitates hydrolysis of esters and phosphates, though enantioselectivity remains low .

Table 2: Metal Complex Applications

| Metal Ion | Application | Catalytic Efficiency | Reference |

|---|---|---|---|

| Cu(II) | Asymmetric synthesis | Up to 46% ee | |

| Zn(II) | Hydrolysis of p-nitrophenylphosphate | 3.5× rate increase |

Acid-Base and Salt Formation

The compound exists in zwitterionic form in aqueous solutions due to its carboxylic acid (-COOH) and amino group (-NH₂). Protonation/deprotonation equilibria dominate its reactivity:

-

Dihydrochloride Salt : Enhances solubility in polar solvents (e.g., water, methanol) .

-

Deprotonation : The hydroxyl group (pKa ~9.5) deprotonates in basic media, forming a phenoxide ion that enhances nucleophilicity .

Condensation and Peptide Bond Formation

The amino acid backbone enables participation in peptide synthesis:

-

Amide Bond Formation : Reacts with activated carboxylic acids (e.g., EDC/NHS coupling) to generate peptide-linked quinoline derivatives.

-

Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) under mild acidic conditions .

Oxidation-Reduction Reactions

-

Amino Group Oxidation : Under strong oxidative conditions (e.g., KMnO₄), the primary amine converts to a nitro group, though this is rarely utilized due to side reactions.

-

Quinoline Ring Reduction : Hydrogenation with Pd/C selectively reduces the quinoline ring to tetrahydroquinoline derivatives.

Nucleophilic Aromatic Substitution

The hydroxyl group activates the quinoline ring for substitution at electron-deficient positions:

-

Halogenation : Reacts with PCl₅ to replace the hydroxyl group with chlorine, forming 8-chloroquinoline derivatives .

Key Structural Insights from Computational Data

科学的研究の応用

Biocatalysis and Enzyme Design

One of the primary applications of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is in the design of artificial metalloenzymes. These enzymes leverage the metal-binding properties of hydroxyquinoline derivatives to catalyze biochemical reactions. The compound has been demonstrated to bind effectively with transition metals such as copper, iron, and zinc, enhancing catalytic activity in various reactions, including:

- Vinylogous Friedel-Crafts alkylation : Studies have shown that incorporating this amino acid into enzyme scaffolds can improve reaction yields significantly compared to uncatalyzed reactions .

- Electron transfer processes : The compound's ability to facilitate electron transfer makes it valuable for applications in bioelectronic devices and energy conversion systems .

Metal Chelation and Therapeutic Applications

The metal-chelating properties of this compound are particularly relevant in medicinal chemistry. Hydroxyquinoline derivatives have been explored for their ability to bind essential metals, which can be beneficial in treating metal-related diseases such as:

- Alzheimer's disease : Compounds that chelate metal ions may help mitigate the neurotoxicity associated with metal accumulation in the brain .

- Cancer therapy : The apoptosis-inducing properties of metal complexes formed with hydroxyquinoline derivatives have been investigated for their potential use in targeted cancer therapies .

Fluorescent Probes and Imaging Techniques

The incorporation of this compound into protein structures has enabled the development of fluorescent probes for biological imaging. These probes can be used to visualize cellular processes and track biomolecules within living organisms. The fluorescence properties are attributed to the hydroxyquinoline moiety, which can emit light upon excitation, making it suitable for:

- Live-cell imaging : This application allows researchers to observe dynamic biological processes in real-time .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various methods, often involving multi-step organic reactions that yield high purity products. The compound serves as a versatile building block for synthesizing other complex molecules with potential biological activity.

Several studies have highlighted the utility of this compound in scientific research:

- Artificial Metalloenzymes : Research demonstrated that incorporating this compound into enzyme scaffolds significantly enhanced catalytic efficiency compared to traditional methods .

- Fluorescent Probes : A study showcased the use of hydroxyquinoline-based probes for live-cell imaging, providing insights into cellular dynamics and interactions .

- Therapeutic Potential : Investigations into its chelation properties revealed promising results for treating neurodegenerative diseases by reducing metal ion toxicity within neuronal cells .

作用機序

2-アミノ-3-(8-ヒドロキシキノリン-5-イル)プロパン酸の作用機序は、特定の分子標的および経路との相互作用を伴います。ヒドロキシキノリン部分は金属イオンをキレート化することができるため、金属-タンパク質相互作用の研究に役立ちます。 さらに、アミノ基とプロパン酸基は水素結合や静電相互作用に関与することができ、さまざまな生体標的に対する化合物の結合親和性と特異性に影響を与えます .

類似化合物との比較

Structural Features and Modifications

The following table summarizes key structural differences and their implications:

Pharmacokinetic and Toxicity Comparisons

Key Research Findings and Gaps

Structural-Activity Relationships (SAR): Thiazole and isoxazole substituents enhance antimicrobial activity while reducing toxicity . Hydroxyquinoline moieties may improve metal-binding capacity, a feature leveraged in antimicrobial and anticancer drug design .

Unanswered Questions: Pharmacokinetic data (e.g., absorption, metabolism) for this compound is absent in the provided evidence. Direct comparative studies with BMAA or thiazole derivatives are needed to evaluate neurotoxicity and antimicrobial efficacy.

生物活性

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid, also known as 8HQ-3Ala, is a noncanonical amino acid that has garnered attention for its potential biological activities and applications in synthetic biology and biocatalysis. This compound is structurally related to natural amino acids but incorporates a hydroxyquinoline moiety, which endows it with unique properties. This article delves into the biological activity of this compound, highlighting its synthesis, functional properties, and relevant case studies.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of Vilsmeier-Haack and Erlenmeyer-Plöchl reactions to create various configurations of the compound . The structure of 8HQ-3Ala can be represented as follows:

Table 1: Key Synthetic Pathways for this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | Converts o-methoxyacetanilide into dehydroamino acid | Variable |

| Erlenmeyer-Plöchl | Facilitates cyclization to form hydroxyquinoline derivatives | Variable |

| Methanolysis | Hydrolyzes esters to yield final amino acid | Variable |

Enzymatic Applications

Research has indicated that this compound can serve as a building block for designing artificial enzymes. These enzymes leverage the unique properties of the hydroxyquinoline group to enhance catalytic activity. For instance, studies have demonstrated that incorporating this amino acid into enzyme scaffolds can significantly alter their substrate specificity and catalytic efficiency .

Case Study: Artificial Metalloenzymes

In a study focused on artificial metalloenzymes, researchers incorporated 8HQ-3Ala into a protein scaffold. The resulting enzyme exhibited improved catalytic properties in reactions such as Friedel-Crafts alkylation, achieving higher conversion rates compared to traditional catalysts .

Antioxidant Properties

The hydroxyquinoline moiety is known for its antioxidant capabilities. Research suggests that compounds containing this structure can scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .

Table 2: Biological Activities of this compound

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Protein Engineering : The incorporation of this amino acid into proteins has been shown to increase stability and alter functional properties, making it a valuable tool in protein design .

- Catalytic Applications : In biocatalysis, enzymes engineered with 8HQ-3Ala have demonstrated enhanced activity in synthetic organic reactions, showcasing its potential for industrial applications .

- Therapeutic Potential : Preliminary investigations suggest that derivatives of this compound may exhibit therapeutic effects due to their ability to modulate cellular pathways involved in oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the structure, focusing on aromatic proton signals (8-hydroxyquinolinyl group) and the α-amino acid backbone.

- High-Resolution Mass Spectrometry (HRMS) : Employ electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular weight and fragmentation patterns.

- UV-Vis Spectroscopy : Analyze absorption maxima in polar solvents (e.g., methanol) to identify π→π* transitions in the quinoline moiety, which typically appear at 250–350 nm .

- Fluorescence Spectroscopy : Investigate emission properties for metal-binding studies, as the hydroxyquinoline group is known to chelate transition metals .

Q. How should researchers handle safety considerations for this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust formation or aerosolization.

- Storage : Store at 2–8°C in airtight containers, away from light and moisture, to prevent degradation .

- Waste Disposal : Follow institutional guidelines for organic amino acids, using neutralization or incineration for aqueous solutions .

Q. What synthetic routes are validated for preparing derivatives of this compound?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected amino acids to introduce modifications at the α-amino group.

- Metal-Catalyzed Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to functionalize the quinoline ring, ensuring inert conditions (argon atmosphere) .

- Post-Synthetic Modifications : Attach fluorophores (e.g., benzoxazole derivatives) via carbodiimide-mediated amide coupling for imaging applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metal-binding affinity studies involving this compound?

- Methodological Answer :

- Competitive Titration Assays : Compare fluorescence quenching of the compound with known metal chelators (e.g., EDTA) under identical pH and ionic strength conditions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between enthalpic and entropic contributions .

- X-ray Crystallography : Co-crystallize the compound with target metals (e.g., Cu, Fe) to resolve coordination geometry ambiguities .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry of the metal-chelate complex to predict stability and electronic properties.

- Molecular Dynamics (MD) Simulations : Simulate binding to proteins (e.g., metalloenzymes) using explicit solvent models and periodic boundary conditions .

- Docking Studies : Use software like AutoDock Vina to screen interactions with receptors, prioritizing poses with favorable hydrogen-bonding to the hydroxyquinoline group .

Q. How should experimental designs account for solvent effects on the compound’s photophysical properties?

- Methodological Answer :

- Solvatochromism Analysis : Measure fluorescence lifetimes in solvents of varying polarity (e.g., water, DMSO, hexane) to correlate Stokes shift with dielectric constant .

- Temperature-Dependent Studies : Perform Arrhenius plots to assess solvent viscosity impacts on rotational relaxation times.

- Quantum Yield Calculations : Use integrated sphere methods to normalize emission intensity against reference standards (e.g., quinine sulfate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。